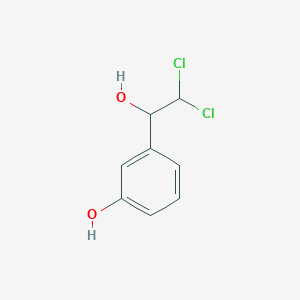

3-(2,2-Dichloro-1-hydroxyethyl)phenol

Description

Significance in Organochlorine and Phenolic Chemistry Research

The significance of 3-(2,2-Dichloro-1-hydroxyethyl)phenol in chemical research stems from its identity as both an organochlorine compound and a phenol (B47542). Organochlorines are organic compounds containing at least one covalently bonded chlorine atom, a class of molecules with a wide array of applications and environmental considerations. wikipedia.org The presence of the dichloroethyl group in this compound introduces specific chemical properties, including potential for increased biological activity. Halogenation is a known strategy to enhance the biological efficacy of natural phenols. nih.gov

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and have been the subject of extensive scientific investigation. nih.govrsc.org They are known for a variety of biological activities and are foundational in the synthesis of many industrial and pharmaceutical products. rsc.orgresearchgate.net The combination of the phenolic ring and the halogenated side chain in this compound creates a molecule with potential for unique chemical reactivity and biological interactions.

Additionally, this compound has been identified as an impurity in the production of Phenylephrine, a common decongestant. pharmaffiliates.comsynzeal.com The study of such impurities is crucial for ensuring the quality and safety of pharmaceutical products.

Historical Context of Research on Halogenated Phenols and Related Compounds

The historical context of research on halogenated phenols is intertwined with the development of synthetic organic chemistry and the discovery of organochlorine insecticides. The journey of organochlorine compounds saw a significant turning point with the discovery of the insecticidal properties of DDT (Dichlorodiphenyltrichloroethane) in 1939 by Paul Müller, a discovery that later earned him a Nobel Prize. doi.org This event catalyzed extensive research into other chlorinated hydrocarbons for agricultural and public health applications. nih.gov

From the 1940s through the 1980s, organochlorine insecticides were widely used due to their effectiveness and relatively low acute toxicity to mammals. taylorandfrancis.com However, their environmental persistence and tendency to bioaccumulate led to widespread bans. nih.govtaylorandfrancis.com This history underscores the dual nature of organochlorine compounds – their potential utility and their environmental impact.

Research into phenolic compounds has an even longer history, with initial studies focusing on their analytical characterization and the enzymes involved in their biosynthesis. nih.gov Phenols were first isolated in a crude form in the late 18th century, with pure phenol being isolated in 1834. doi.org The vast structural diversity of phenolic compounds has made them a cornerstone of natural product chemistry and drug discovery. researchgate.net The study of halogenated phenols, therefore, represents a convergence of these two significant areas of chemical research, driven by the quest for new bioactive molecules and a deeper understanding of structure-activity relationships. nih.gov

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H8Cl2O2 |

| Molecular Weight | 207.05 g/mol |

| CAS Number | 2384164-93-4 |

Structure

3D Structure

Properties

Molecular Formula |

C8H8Cl2O2 |

|---|---|

Molecular Weight |

207.05 g/mol |

IUPAC Name |

3-(2,2-dichloro-1-hydroxyethyl)phenol |

InChI |

InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H |

InChI Key |

JXYPMSRSPZJPAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(Cl)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,2 Dichloro 1 Hydroxyethyl Phenol

Strategies for Carbon-Chlorine Bond Formation in the Dichloroethyl Moiety

The formation of the dichloroethyl moiety in 3-(2,2-dichloro-1-hydroxyethyl)phenol involves the creation of two carbon-chlorine (C-Cl) bonds. These are polar covalent bonds, where the high electronegativity of chlorine relative to carbon results in an uneven distribution of electron density. sydney.edu.au The synthesis of the dichloromethyl group typically occurs at the stage of a ketone intermediate, specifically 2,2-dichloro-1-(3-hydroxyphenyl)ethanone.

The introduction of two chlorine atoms on the carbon adjacent to the carbonyl group (the α-carbon) can be achieved through several methods. One common strategy is the chlorination of the corresponding ketone precursor, 3'-hydroxyacetophenone (B363920). This can be accomplished using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or by reacting the ketone's enol or enolate form with a source of electrophilic chlorine. Due to the electron-withdrawing nature of chlorine, the introduction of the first chlorine atom facilitates the second chlorination event at the same carbon. The polarity and moderate energy of the C-Cl bond make it a key reactive site in subsequent chemical transformations. nih.gov

Table 1: Comparison of Potential Chlorination Strategies

| Method | Reagent Example | Key Feature |

|---|---|---|

| Direct α-Chlorination | Sulfuryl Chloride (SO₂Cl₂) | Often proceeds under acidic conditions and can effectively dichlorinate active methylenes. |

| Electrophilic Chlorination | Carbon Tetrachloride (CCl₄) | Reacts with a pre-formed enolate (carbanion) of the ketone, where CCl₄ acts as the chlorine source. nih.gov |

Approaches to Construct the 1-Hydroxyethyl Side Chain

The 1-hydroxyethyl side chain is typically constructed in a two-step sequence starting from a phenol (B47542) derivative. The first step involves introducing an acetyl group (-COCH₃) onto the aromatic ring to form a ketone, followed by the reduction of this ketone to the desired secondary alcohol.

Acylation: A Friedel-Crafts acylation or a related reaction is used to attach the acetyl group to the phenol ring, forming an acetophenone (B1666503) derivative. For the synthesis of the target molecule, the key intermediate is 3'-hydroxyacetophenone.

Reduction: The carbonyl group of the acetophenone intermediate is then reduced to a hydroxyl group. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This step converts the ketone into the secondary alcohol, yielding a 3-(1-hydroxyethyl)phenol core structure, which is subsequently chlorinated. google.com

Alternatively, the chlorination can be performed before the reduction, meaning 3'-hydroxyacetophenone is first converted to 2,2-dichloro-1-(3-hydroxyphenyl)ethanone, which is then reduced to the final product, this compound.

Regioselective Functionalization of the Phenol Ring

A significant challenge in the synthesis is achieving functionalization at the meta-position (C3) of the phenol ring. The phenolic hydroxyl group is a strong ortho-, para-directing group in electrophilic aromatic substitution reactions, making direct meta-substitution difficult. nih.govresearchgate.net The meta-sites are not easily activated by traditional methods. researchgate.net

To overcome this, modern organic synthesis employs advanced strategies:

Directing Groups: A directing group can be temporarily attached to the phenolic oxygen. This group can then steer a metal catalyst to activate a C-H bond at the remote meta-position. This allows for the selective introduction of functional groups. researchgate.netnih.gov

Catalyst Control: Transition-metal catalysts, such as those based on iridium or palladium, have been developed for the meta-selective C-H functionalization of phenol derivatives. researchgate.netrsc.org These methods can provide a high degree of regioselectivity that is orthogonal to classical electrophilic substitution patterns. researchgate.net For instance, iridium-catalyzed meta-selective C–H borylation can introduce a boron group at the meta-position, which can then be converted to other functional groups. rsc.org

Stereoselective Synthesis of this compound Enantiomers

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images called enantiomers (R and S forms). The stereoselective synthesis of a single enantiomer is often crucial in pharmaceutical applications.

The primary method for achieving this is the enantioselective reduction of the prochiral ketone precursor, 2,2-dichloro-1-(3-hydroxyphenyl)ethanone. This can be accomplished using:

Biocatalysis: Enzymes, particularly ketoreductases (a type of oxidoreductase), can exhibit high activity and stereoselectivity. wipo.int By selecting the appropriate enzyme, one can selectively produce either the (R)- or (S)-enantiomer with high optical purity. A method for synthesizing the related compound (R)-3-(2-chloro-1-hydroxyethyl)phenol utilizes a ketoreductase to catalyze the reduction of the corresponding ketone, demonstrating the feasibility of this approach. wipo.int

Chiral Chemical Catalysts: Asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes is another powerful technique for the enantioselective reduction of ketones.

Biocatalytic Approaches in the Synthesis of Related Hydroxyethylphenols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing hydroxyethylphenols. Enzymes operate under mild conditions and can provide unparalleled selectivity (regio-, enantio-, and chemo-selectivity). mdpi.com

Several classes of enzymes are relevant to the synthesis of these compounds:

Oxidoreductases: As mentioned, ketoreductases are pivotal for the stereoselective synthesis of chiral alcohols from ketones. wipo.intmdpi.com

Lyases: Enzymes such as tyrosine phenol lyase can catalyze the coupling of phenols with other molecules to build more complex structures. nih.gov A multi-enzyme cascade has been developed that uses a lyase and other enzymes to achieve the formal hydroxyethylation of simple phenols, yielding chiral benzylic alcohols. nih.gov

Oxygenases and Peroxygenases: These enzymes can directly introduce hydroxyl groups onto aromatic rings. nih.gov While challenging, this represents a direct route to functionalized phenols, potentially bypassing the need for protecting groups and multi-step sequences. nih.govusc.es

Investigation of Synthetic Intermediates and Byproducts during this compound Formation

The synthesis of this compound involves several key intermediates and can generate various byproducts.

Key Synthetic Intermediates:

3'-Hydroxyacetophenone: The initial product of the acylation of phenol, serving as the backbone for the side chain construction.

2,2-Dichloro-1-(3-hydroxyphenyl)ethanone: The key prochiral ketone formed after the α-dichlorination of 3'-hydroxyacetophenone. The stereoselective reduction of this intermediate determines the final product's chirality.

Potential Byproducts:

Ortho- and Para- Isomers: During the initial acylation step, formation of 2'-hydroxyacetophenone (B8834) and 4'-hydroxyacetophenone (B195518) can occur if the meta-regioselectivity is not perfectly controlled.

Monochlorinated Products: Incomplete chlorination of the α-carbon can lead to the formation of 2-chloro-1-(3-hydroxyphenyl)ethanone as a byproduct.

Over-alkylation Products: In some functionalization reactions, there is a risk of multiple functional groups being added to the phenol ring.

Careful optimization of reaction conditions, including catalysts, solvents, and temperature, is essential to maximize the yield of the desired product while minimizing the formation of these and other potential byproducts.

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Final Target Compound |

| 3'-Hydroxyacetophenone | Key Intermediate |

| 2,2-Dichloro-1-(3-hydroxyphenyl)ethanone | Key Intermediate (Prochiral Ketone) |

| (R)-3-(2-chloro-1-hydroxyethyl)phenol | Related Chiral Compound wipo.int |

| 3-(1-hydroxyethyl)phenol | Intermediate (Reduced, non-chlorinated) google.com |

| 2'-Hydroxyacetophenone | Potential Byproduct (Ortho-isomer) |

| 4'-Hydroxyacetophenone | Potential Byproduct (Para-isomer) |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Potential Byproduct (Monochlorinated) |

| Sodium Borohydride (NaBH₄) | Reducing Agent |

| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent |

Chemical Reactivity and Transformation Pathways of 3 2,2 Dichloro 1 Hydroxyethyl Phenol

Hydrolytic Transformations of the Dichloroethyl Group

The dichloroethyl group of 3-(2,2-dichloro-1-hydroxyethyl)phenol is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. This transformation is characteristic of geminal dihalides, which typically hydrolyze to form carbonyl compounds.

Under acidic conditions, the hydrolysis of the dichloroethyl group is expected to proceed through a carbocation intermediate. The probable mechanism involves the following steps:

Protonation of a Chlorine Atom: One of the chlorine atoms is protonated by an acid, converting it into a better leaving group.

Formation of a Carbocation: The protonated chlorine atom departs as hydrochloric acid (HCl), leading to the formation of a secondary carbocation.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to yield a chlorohydrin.

Repeat of the Process: The remaining chlorine atom is then protonated and leaves, forming a new carbocation that is stabilized by the adjacent hydroxyl group.

Formation of an Enol and Tautomerization: Nucleophilic attack by water and subsequent deprotonation results in the formation of an unstable geminal diol, which rapidly loses a molecule of water to form an enol. The enol will then tautomerize to the more stable keto form, yielding 3-(chloroacetyl)phenol.

Further Hydrolysis: Depending on the reaction conditions, the remaining chloroacetyl group may undergo further hydrolysis to 3-hydroxy-α-hydroxyacetophenone.

In the presence of a base, the hydrolysis of the dichloroethyl group likely occurs via a nucleophilic substitution mechanism. The expected pathway is as follows:

Nucleophilic Attack: A hydroxide (B78521) ion, a strong nucleophile, attacks the carbon atom bearing the two chlorine atoms, displacing one of the chloride ions in an SN2 reaction to form a chlorohydrin.

Second Nucleophilic Substitution: A second hydroxide ion displaces the remaining chloride ion to form a geminal diol. Geminal diols are generally unstable.

Dehydration: The unstable geminal diol readily eliminates a molecule of water to form a carbonyl group. The final product of this reaction would be 3-(chloroacetyl)phenol.

| Condition | Proposed Intermediate(s) | Expected Final Product(s) |

| Acid-Catalyzed | Carbocation, Chlorohydrin, Geminal Diol, Enol | 3-(Chloroacetyl)phenol, 3-Hydroxy-α-hydroxyacetophenone |

| Base-Mediated | Chlorohydrin, Geminal Diol | 3-(Chloroacetyl)phenol |

Oxidative Transformations of this compound

The phenolic ring and the secondary alcohol group in this compound are both susceptible to oxidation under various conditions.

The photooxidative degradation of chlorophenols in the environment is a complex process initiated by the absorption of UV radiation. For this compound, the likely degradation pathways would involve:

Homolytic Cleavage of the C-Cl Bond: UV irradiation can induce the homolytic cleavage of the carbon-chlorine bonds, generating highly reactive radical species. These radicals can then participate in a variety of secondary reactions, including reaction with oxygen to form peroxy radicals, which can lead to further degradation.

Hydroxyl Radical Attack: In aqueous environments, UV light can lead to the formation of hydroxyl radicals (•OH), which are powerful oxidizing agents. These radicals can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening, ultimately resulting in the mineralization of the compound to carbon dioxide, water, and inorganic chlorides.

Oxidation of the Secondary Alcohol: The secondary alcohol group can be oxidized to a ketone, forming 3-(2,2-dichloroacetyl)phenol.

In biological systems, enzymes such as peroxidases and laccases are known to catalyze the oxidation of phenolic compounds. The enzymatic oxidation of this compound would likely proceed via the formation of a phenoxy radical.

Laccase-Mediated Oxidation: Laccases are multi-copper oxidases that can oxidize phenols to phenoxy radicals using molecular oxygen as the electron acceptor. The resulting phenoxy radical of this compound would be highly reactive and could undergo polymerization to form insoluble precipitates.

Peroxidase-Mediated Oxidation: Peroxidases, in the presence of hydrogen peroxide, can also oxidize phenols to phenoxy radicals. Similar to laccase-mediated oxidation, this would likely lead to the formation of polymeric products.

| Transformation Type | Key Reactive Species/Enzyme | Potential Products |

| Photooxidative Degradation | UV radiation, Hydroxyl radicals | Ring-opened products, CO2, H2O, HCl, 3-(2,2-dichloroacetyl)phenol |

| Enzymatic Oxidation | Laccases, Peroxidases | Polymeric products derived from phenoxy radicals |

Reductive Transformations and Dehalogenation Studies

The chloro-substituents on the ethyl side chain are susceptible to reductive dehalogenation. This process involves the replacement of a chlorine atom with a hydrogen atom.

Reductive dehalogenation can be achieved through various chemical and biological methods.

Chemical Reduction: Chemical reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst, could potentially reduce the dichloroethyl group. The reaction would likely proceed in a stepwise manner, first forming 3-(2-chloro-1-hydroxyethyl)phenol and then 3-(1-hydroxyethyl)phenol.

Microbial Reductive Dehalogenation: Certain anaerobic microorganisms are capable of using chlorinated compounds as electron acceptors in a process known as dehalorespiration. While specific studies on this compound are lacking, it is plausible that anaerobic microbial consortia could mediate its reductive dehalogenation. The process would involve the sequential removal of chlorine atoms from the dichloroethyl group.

| Method | Potential Intermediate | Potential Final Product |

| Chemical Reduction | 3-(2-Chloro-1-hydroxyethyl)phenol | 3-(1-Hydroxyethyl)phenol |

| Microbial Dehalogenation | 3-(2-Chloro-1-hydroxyethyl)phenol | 3-(1-Hydroxyethyl)phenol |

Elimination Reactions, Including Dehydrohalogenation Pathways

The 2,2-dichloro-1-hydroxyethyl side chain of this compound is susceptible to elimination reactions, particularly dehydrohalogenation, under basic conditions. This reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene. In the case of this compound, the presence of two chlorine atoms on the terminal carbon and a hydroxyl group at the benzylic position introduces complexity to the potential elimination pathways.

Treatment with a strong base can initiate the removal of a proton from the hydroxyl group, forming an alkoxide. This is followed by the elimination of a chloride ion. Given the structure, a likely pathway involves the formation of an epoxide intermediate, a common reaction for chlorohydrins. Subsequent reaction with the base could then lead to further transformations.

A plausible dehydrohalogenation pathway for this compound is the formation of a vinyl chloride derivative. The initial elimination of one molecule of hydrogen chloride (HCl) would yield 2-chloro-1-(3-hydroxyphenyl)vinyl alcohol, which would likely tautomerize to the more stable 2-chloro-1-(3-hydroxyphenyl)ethanone. A second dehydrohalogenation could then potentially occur, leading to the formation of an acetylenic compound, although this would require more forcing conditions.

Table 1: Potential Dehydrohalogenation Products of this compound

| Reactant | Reagent/Condition | Major Product(s) | Reaction Type |

|---|---|---|---|

| This compound | Strong Base (e.g., NaOH, KOH) | 2-Chloro-1-(3-hydroxyphenyl)ethanone | Dehydrohalogenation/Tautomerization |

Note: The formation of 1-(3-hydroxyphenyl)ethyne is a theoretical possibility under strong basic conditions, proceeding through a double elimination.

Nucleophilic Substitution Reactions Involving the Halogenated Side Chain

The halogenated side chain of this compound is a key site for nucleophilic substitution reactions. The presence of two chlorine atoms on the carbon adjacent to the benzylic alcohol provides electrophilic centers that can be attacked by various nucleophiles. The reactivity in these SN reactions will be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

The benzylic position and the presence of the hydroxyl group can affect the reaction mechanism. While a direct SN2 displacement of the chlorine atoms is possible, the hydroxyl group can participate in neighboring group participation, potentially leading to the formation of an epoxide intermediate, as mentioned in the context of elimination reactions. This epoxide can then be opened by a nucleophile.

Common nucleophiles such as amines, alkoxides, and thiolates are expected to react with the dichlorinated side chain. For instance, reaction with a primary or secondary amine could lead to the formation of amino alcohol derivatives. The reaction with a strong nucleophile like sodium methoxide (B1231860) could result in the substitution of one or both chlorine atoms with a methoxy (B1213986) group.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Expected Product(s) | Potential Mechanism |

|---|---|---|

| Ammonia (NH3) | 1-Amino-2,2-dichloro-1-(3-hydroxyphenyl)ethane | SN2 |

| Sodium Methoxide (NaOCH3) | 2,2-Dichloro-1-methoxy-1-(3-hydroxyphenyl)ethane | SN2 |

Note: The reactivity and product distribution will depend on the specific reaction conditions. The possibility of elimination as a competing reaction should always be considered.

Electrophilic Aromatic Substitution Reactions on the Phenol (B47542) Moiety

The phenol ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. However, the 2,2-dichloro-1-hydroxyethyl side chain at the meta position is electron-withdrawing due to the inductive effect of the chlorine atoms, which will have a deactivating effect on the ring and may influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The primary products would likely be 4-nitro-3-(2,2-dichloro-1-hydroxyethyl)phenol and 6-nitro-3-(2,2-dichloro-1-hydroxyethyl)phenol.

Halogenation: Reaction with bromine in a suitable solvent would lead to the substitution of one or more hydrogen atoms on the ring with bromine. Again, substitution is expected at the positions ortho and para to the hydroxyl group.

Sulfonation: Fuming sulfuric acid would introduce a sulfonic acid group at the available ortho and para positions.

The electron-withdrawing nature of the side chain will likely make the reaction conditions for these substitutions more vigorous than those required for phenol itself.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Electrophile | Reagent | Major Product(s) |

|---|---|---|

| Nitronium ion (NO2+) | HNO3/H2SO4 | 4-Nitro-3-(2,2-dichloro-1-hydroxyethyl)phenol, 6-Nitro-3-(2,2-dichloro-1-hydroxyethyl)phenol |

Mechanistic Elucidation of Key Chemical Transformations

Dehydrohalogenation: The base-induced elimination of HCl from the side chain likely proceeds through an E2 mechanism, especially with a strong, non-bulky base. The anti-periplanar arrangement of the proton on the benzylic carbon and one of the chlorine atoms would be the preferred conformation for this concerted elimination. The formation of an epoxide intermediate would proceed via an intramolecular SN2 reaction, where the deprotonated hydroxyl group acts as the nucleophile, displacing a chloride ion.

Nucleophilic Substitution: Nucleophilic substitution at the dichlorinated carbon atom is expected to follow an SN2 pathway. The accessibility of this primary carbon to nucleophilic attack, despite the presence of two chlorine atoms, would favor a bimolecular mechanism. The stereochemistry at the benzylic carbon could influence the rate of substitution if neighboring group participation from the hydroxyl group occurs.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the phenol ring involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The hydroxyl group stabilizes the positive charge through resonance, particularly when the electrophile attacks the ortho and para positions. The electron-withdrawing side chain will destabilize this intermediate, thereby slowing down the reaction rate compared to phenol. The directing effects are a consequence of the relative stabilities of the possible carbocation intermediates.

Further experimental and computational studies would be necessary to fully elucidate the intricate mechanistic details of the various transformations of this compound.

Derivatives and Analogues of 3 2,2 Dichloro 1 Hydroxyethyl Phenol

Design and Synthesis of Novel Derivatives

A common synthetic route involves the α-halogenation of 3-hydroxyacetophenone to introduce the chloro- or dichloroacetyl group, followed by a reduction of the ketone to the corresponding secondary alcohol. For instance, the synthesis of the monochloro analogue, R-3-(2-chloro-1-hydroxyethyl)phenol, has been achieved through the stereoselective reduction of 2-chloro-1-(3-hydroxyphenyl)ethanone using a ketoreductase enzyme. This enzymatic approach offers high optical purity and milder reaction conditions compared to traditional chemical reductants wipo.int.

The synthesis of other halogenated analogues, such as those containing bromine or fluorine, can be envisioned through similar pathways, employing the appropriate halogenating agents. The table below outlines some potential synthetic strategies for novel derivatives.

| Derivative Type | Potential Synthetic Precursor | Key Reaction Step |

| Monochloro analogue | 2-chloro-1-(3-hydroxyphenyl)ethanone | Stereoselective reduction |

| Dibromo analogue | 2,2-dibromo-1-(3-hydroxyphenyl)ethanone | Reduction of ketone |

| Difluoro analogue | 2,2-difluoro-1-(3-hydroxyphenyl)ethanone | Reduction of ketone |

| Phenol (B47542) ring substituted | Substituted 3-hydroxyacetophenone | Halogenation and reduction |

Structural Modifications of the Dichloroethyl Moiety

Modifications to the dichloroethyl group can significantly impact the electronic and steric properties of the molecule. Replacing the chlorine atoms with other halogens, such as fluorine or bromine, is a common strategy to modulate these properties.

The synthesis of such analogues would likely follow similar synthetic routes to the parent compound, starting with the appropriately dihalogenated acetophenone (B1666503) derivative. For example, the synthesis of a difluoro analogue would likely begin with the difluoroacetylation of a protected phenol, followed by reduction of the keto group.

The nature of the halogen atoms influences the lipophilicity and the reactivity of the adjacent hydroxyl group. For instance, fluorine substitution is known to increase metabolic stability in some drug molecules. The synthesis of halogenated analogues of other complex molecules has been reported, providing a basis for the potential synthesis of dihalo-derivatives of 3-(2,2-dichloro-1-hydroxyethyl)phenol nih.gov.

Phenol Ring Modifications and Substituent Effects

The synthesis of these derivatives typically starts from a correspondingly substituted phenol. General methods for the synthesis of highly substituted phenols with regiochemical control have been developed and could be applied to create a diverse library of this compound analogues oregonstate.edu.

The electronic effects of these substituents are of particular interest. Electron-withdrawing groups are expected to increase the acidity of the phenolic proton, while electron-donating groups will have the opposite effect. These changes in acidity can have a profound impact on the compound's pharmacokinetic and pharmacodynamic profiles. Studies on substituent effects in phenol systems have shown that intramolecular hydrogen bonding and electronic effects significantly influence their chemical properties researchgate.netnih.gov.

The following table summarizes the expected electronic effects of various substituents on the phenol ring:

| Substituent | Position | Expected Effect on Phenolic Acidity |

| -NO₂ | ortho, para | Increase |

| -Cl | ortho, para | Increase |

| -CH₃ | ortho, para | Decrease |

| -OCH₃ | ortho, para | Decrease |

Stereochemical Variations and Isomeric Studies

The carbon atom bearing the hydroxyl group in this compound is a chiral center, meaning the compound can exist as two enantiomers: (R)-3-(2,2-dichloro-1-hydroxyethyl)phenol and (S)-3-(2,2-dichloro-1-hydroxyethyl)phenol. The (R)-enantiomer is commercially available pharmaffiliates.com.

The stereoselective synthesis of a single enantiomer is of significant interest as different enantiomers of a chiral compound can exhibit distinct biological activities. As mentioned earlier, the enzymatic reduction of the corresponding ketone precursor is a powerful method for achieving high enantioselectivity wipo.int. The use of ketoreductases can provide access to either the (R) or (S) enantiomer, depending on the specific enzyme used.

The separation of enantiomers from a racemic mixture can also be achieved using chiral chromatography techniques. The characterization of the individual enantiomers is typically performed using techniques such as polarimetry and chiral high-performance liquid chromatography (HPLC).

Comparative Analysis of Reactivity and Stability among Derivatives

The reactivity and stability of the derivatives of this compound are expected to vary based on their structural modifications. The stability of the C-Cl bonds in the dichloroethyl moiety, for example, can be compared with the C-Br or C-F bonds in the corresponding analogues. Generally, C-F bonds are stronger and more resistant to metabolic cleavage than C-Cl or C-Br bonds.

The reactivity of the benzylic hydroxyl group is influenced by the substituents on the phenol ring. Electron-withdrawing groups on the ring can make the hydroxyl group a better leaving group in certain reactions, while electron-donating groups can enhance its nucleophilicity.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2,2 Dichloro 1 Hydroxyethyl Phenol

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) for Bond Characterization and Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. The analysis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol reveals characteristic vibrational modes corresponding to its distinct structural components.

In the FT-IR spectrum, the presence of hydroxyl groups (both phenolic and alcoholic) is confirmed by a strong, broad absorption band typically observed in the 3500–3200 cm⁻¹ region, which arises from O-H stretching vibrations broadened by hydrogen bonding. libretexts.org The aromatic nature of the compound is evidenced by C-H stretching vibrations appearing in the 3100–3000 cm⁻¹ range and characteristic C=C ring stretching vibrations within the 1600–1400 cm⁻¹ region. nih.govijaemr.com The C-O stretching vibrations from the phenolic and alcoholic groups are expected to produce strong bands, typically around 1200 cm⁻¹ and 1100-1000 cm⁻¹, respectively. libretexts.org The presence of the dichlorinated side chain is identified by C-Cl stretching vibrations, which typically appear in the 800–600 cm⁻¹ region of the spectrum.

FT-Raman spectroscopy complements the FT-IR data. While O-H and C-O stretches are often weak in Raman spectra, the aromatic ring vibrations and C-Cl stretches usually produce strong signals, aiding in the confirmation of the molecular backbone and halogen substitution.

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) | Functional Group Assignment |

| O-H Stretch | 3500–3200 (Broad, Strong) | Weak/Not Observed | Phenolic and Alcoholic -OH |

| Aromatic C-H Stretch | 3100–3000 (Medium) | 3100–3000 (Strong) | Ar-H |

| Aliphatic C-H Stretch | 2980–2850 (Weak-Medium) | 2980–2850 (Medium) | -CH(OH)- |

| Aromatic C=C Stretch | 1600–1400 (Medium-Strong) | 1600–1400 (Strong) | Benzene (B151609) Ring |

| O-H Bend | ~1400 (Medium) | Weak/Not Observed | Phenolic and Alcoholic -OH |

| C-O Stretch | ~1200 (Phenolic), 1100-1000 (Alcoholic) | Weak | C-OH |

| C-Cl Stretch | 800–600 (Strong) | 800–600 (Strong) | -CCl₂ |

Table 1: Predicted Vibrational Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound provides detailed information about the chemical environment of each proton. The aromatic region (typically δ 6.5-8.0 ppm) is expected to show a complex splitting pattern characteristic of a 1,3-disubstituted (meta) benzene ring. chemicalbook.com The proton on the carbon bearing the hydroxyl group (-CH(OH)-) would likely appear as a doublet, coupled to the proton on the dichlorinated carbon. The proton on the dichlorinated carbon (-CHCl₂) would also appear as a doublet. The chemical shifts of the phenolic and alcoholic hydroxyl protons (Ar-OH and C-OH) can vary but are often observed as broad singlets that can be exchanged with D₂O. libretexts.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, eight unique carbon signals are expected. The carbon attached to the phenolic oxygen (C-OH) is typically deshielded and appears around δ 155-160 ppm. researchgate.net The other aromatic carbons resonate in the δ 115–140 ppm range. docbrown.infooregonstate.edu The carbon of the -CH(OH)- group is expected in the δ 70-80 ppm region, while the dichlorinated carbon (-CHCl₂) would be found further downfield in a similar range due to the electron-withdrawing effect of the two chlorine atoms.

| Proton Type | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-OH | 4.0–7.0 | Broad Singlet |

| Ar-H | 6.7–7.3 | Multiplet |

| -CH(OH)- | ~5.0 | Doublet |

| C-OH | 2.0–5.0 | Broad Singlet / Doublet |

| -CHCl₂ | ~6.0 | Doublet |

Table 2: Predicted ¹H NMR Assignments for this compound.

| Carbon Type | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Ar C-OH | 155–160 |

| Ar C-CH(OH) | 140–145 |

| Ar C-H | 115–130 |

| -CH(OH)- | 70–80 |

| -CHCl₂ | 75–85 |

Table 3: Predicted ¹³C NMR Assignments for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. Phenol (B47542) itself typically exhibits a strong absorption band (λmax) around 275 nm in the ultraviolet region. docbrown.infonist.gov This absorption corresponds to π → π* electronic transitions within the aromatic system. The presence of the hydroxyethyl (B10761427) substituent is not expected to significantly shift the primary absorption bands compared to phenol. The lone pair electrons on the oxygen atoms of the hydroxyl groups can also participate in n → π* transitions, which are generally weaker and may be obscured by the more intense π → π* bands. youtube.comlibretexts.org

| Transition Type | Expected λmax (nm) | Chromophore |

| π → π | ~275 | Substituted Benzene Ring |

| n → π | ~300 (Weak) | C=O (from potential tautomers), O lone pairs |

Table 4: Predicted Electronic Transitions for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₈H₈Cl₂O₂), the calculated monoisotopic mass is 205.9898 Da. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the molecular formula.

A key feature in the mass spectrum would be the characteristic isotopic pattern of a molecule containing two chlorine atoms. This results in three main peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺, with an approximate intensity ratio of 9:6:1, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes.

Fragment analysis provides further structural information. Common fragmentation pathways would likely include cleavage of the C-C bond between the ring and the side chain, loss of the entire side chain, and elimination of HCl.

| Ion | Description | Predicted m/z |

| [C₈H₈³⁵Cl₂O₂]⁺ | Molecular Ion ([M]⁺) | 205.99 |

| [C₈H₈³⁵Cl³⁷ClO₂]⁺ | Molecular Ion ([M+2]⁺) | 207.99 |

| [C₈H₈³⁷Cl₂O₂]⁺ | Molecular Ion ([M+4]⁺) | 209.98 |

| [M - HCl]⁺ | Loss of Hydrogen Chloride | 170.01 |

| [M - C₂H₃Cl₂O]⁺ | Loss of side chain | 93.03 |

Table 5: Predicted HRMS Fragments for this compound.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should this compound form a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would precisely determine bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of the atoms.

A critical aspect of the crystal structure would be the intermolecular interactions, particularly hydrogen bonding. It is anticipated that the phenolic and alcoholic hydroxyl groups would act as both hydrogen bond donors and acceptors, likely forming an extensive network of O-H···O hydrogen bonds that dictate the packing of the molecules in the crystal lattice. nih.govresearchgate.net The conformation of the hydroxyethyl side chain relative to the plane of the phenol ring would also be unambiguously established.

Theoretical and Computational Chemistry Investigations of 3 2,2 Dichloro 1 Hydroxyethyl Phenol

Quantum Chemical Calculation Methodologies (DFT, Hartree-Fock, MP2)

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) : DFT is a popular and versatile method used to investigate the electronic structure of many-body systems. karazin.uaresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. Methods like B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly used in conjunction with basis sets such as 6-311+G(d,p) to optimize molecular geometries and predict various properties. karazin.uaresearchgate.netsemanticscholar.org DFT calculations are known for providing a good balance between accuracy and computational cost. karazin.ua

Hartree-Fock (HF) Method : The Hartree-Fock method is an ab initio calculation that approximates the many-electron wavefunction as a single Slater determinant. karazin.uaresearchgate.net While it is a foundational method, it does not fully account for electron correlation, which can affect the accuracy of the results. unige.ch It is often used as a starting point for more advanced calculations.

Møller–Plesset Perturbation Theory (MP2) : MP2 is a post-Hartree-Fock method that incorporates electron correlation effects to provide more accurate energy calculations. unige.chijaemr.com This method is computationally more demanding than HF or DFT but can yield more reliable results for properties that are sensitive to electron correlation. unige.ch

Optimized Molecular Geometries and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. karazin.ua For a flexible molecule like 3-(2,2-dichloro-1-hydroxyethyl)phenol, which has rotatable bonds, a conformational analysis is crucial. This involves exploring the potential energy surface to identify all stable conformers (energy minima) and the transition states that connect them. researchgate.net Such an analysis would reveal the preferred spatial arrangement of the hydroxyl, dichloroethyl, and phenol (B47542) groups, which is critical for understanding its interactions and reactivity.

Analysis of Vibrational Frequencies and Potential Energy Distributions

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. ijaemr.comresearchgate.net A full assignment of the vibrational spectra can be achieved with the aid of these calculations. researchgate.net The Potential Energy Distribution (PED) analysis helps to characterize each vibrational mode by quantifying the contribution of different internal coordinates (like bond stretching, angle bending, and torsions) to that specific vibration. ijaemr.com This allows for a detailed understanding of the molecule's dynamic behavior.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This is the innermost orbital that is empty of electrons and can act as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of these orbitals helps to understand charge transfer within the molecule. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding and interactions. wisc.edu It provides a localized picture of the electron density in terms of atomic lone pairs and bonds. NBO analysis can quantify donor-acceptor interactions, which are crucial for understanding hyperconjugation and charge delocalization within the molecule. researchgate.netresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, one can gain insight into the stability conferred by these interactions. This method is almost completely independent of the basis set used, allowing for comparable results across different levels of theory. joaquinbarroso.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.netuni-muenchen.de It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential.

Negative Regions (Red/Yellow) : These areas are rich in electrons and are susceptible to electrophilic attack.

Positive Regions (Blue) : These areas are electron-deficient and are prone to nucleophilic attack.

The MEP is a valuable descriptor for predicting reactive sites for electrophilic and nucleophilic reactions as well as hydrogen-bonding interactions. researchgate.net It provides a guide to how the molecule will interact with other charged or polar species. uni-muenchen.de

Reactivity Descriptors and Sites of Chemical Selectivity (e.g., Fukui Functions, Mulliken Charges)

To predict the reactivity and selectivity of a molecule, various reactivity descriptors derived from conceptual DFT are used. scielo.org.mx

Mulliken Charges : This is a method for estimating the partial atomic charges in a molecule. researchgate.netsemanticscholar.org By calculating the charge on each atom, one can identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thus predicting sites of reaction. semanticscholar.org

Fukui Functions : The Fukui function is a local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. scielo.org.mxresearchgate.net It helps to pinpoint the most reactive sites for nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed), providing insights into the regioselectivity of chemical reactions. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the computational modeling of reaction mechanisms and transition states for the formation or reactions of this compound. While computational chemistry is a powerful tool for elucidating reaction pathways, determining transition state geometries, and calculating activation energies, it appears that this particular compound has not been the subject of such detailed theoretical investigation in publicly available research.

General computational studies on related classes of compounds and reactions have been performed, which can provide a conceptual framework for understanding the potential mechanisms involving this compound. For instance, theoretical investigations into the reactions of phenols with various radicals have been conducted using Density Functional Theory (DFT) to map out potential energy surfaces and identify transition states. Similarly, the mechanisms of reactions involving dichlorocarbene (B158193) or the formation of halohydrins from aldehydes have been explored through computational methods. These studies typically involve the calculation of key parameters to describe the reaction progress.

However, without specific computational data for this compound, any discussion of its reaction mechanisms from a theoretical standpoint would be speculative. The generation of detailed data tables for activation energies, transition state geometries, and thermodynamic parameters, as requested, is not possible in the absence of dedicated computational studies on this molecule.

Future computational research could potentially explore the synthesis of this compound, for example, by modeling the reaction of 3-hydroxybenzaldehyde (B18108) with a source of dichlorocarbene. Such a study would involve:

Identification of Reactants, Intermediates, and Products: Defining the geometries and electronic structures of all species involved in the proposed reaction pathway.

Transition State Searching: Locating the transition state structures that connect the reactants, intermediates, and products on the potential energy surface.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to calculate zero-point vibrational energies and thermal corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition states correctly connect the intended reactants and products.

Such computational work would provide valuable insights into the energetics and mechanism of the formation of this compound and would allow for the generation of the detailed data tables as outlined in the initial request. At present, this specific information is not available in the reviewed scientific literature.

Environmental Transformation and Fate of 3 2,2 Dichloro 1 Hydroxyethyl Phenol

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

There is no published research on the abiotic degradation of 3-(2,2-dichloro-1-hydroxyethyl)phenol. This includes a lack of data on its breakdown through hydrolysis, photolysis, or sonochemical processes.

Hydrolytic Degradation Kinetics and Mechanisms in Various pH Conditions

No studies were found that investigated the hydrolytic degradation of this compound. Consequently, its stability in water at different pH levels (acidic, neutral, and alkaline) and the mechanisms of its potential breakdown through reaction with water are unknown.

Photolytic Degradation Under Simulated Environmental Conditions

Information on the photolytic degradation of this compound is not available. There are no studies detailing its rate of degradation when exposed to simulated sunlight or the identification of any resulting transformation products.

Sonochemical Degradation Processes and Mechanisms

The sonochemical degradation of this compound has not been a subject of scientific investigation. The processes and mechanisms by which ultrasound might induce the breakdown of this compound in aqueous solutions have not been documented.

Environmental Persistence Mechanisms and Half-Life Determination

The primary mechanisms contributing to the environmental persistence of chlorinated phenols include their inherent resistance to microbial degradation and their potential for sorption to soil and sediment, which can reduce their bioavailability for degradation. researchgate.net The number and position of chlorine atoms are critical factors, with persistence generally increasing with the degree of chlorination. cell.comfrontiersin.org

Biodegradation is a key process in the breakdown of these compounds. However, it can be slow for chlorinated phenols. nih.goveurochlor.org The half-life of a chemical is the time it takes for its concentration to be reduced by half. In the environment, the half-life of chlorinated phenols can vary significantly depending on the specific compound and environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial populations. eurochlor.orgcdc.gov For instance, the biodegradation half-lives for some chlorophenols can range from several days to several months. eurochlor.org In soil, estimates for the half-life of some chlorinated phenols in an aerobic environment can range from tens to hundreds of days. ca.gov

The following interactive table provides illustrative half-life data for dichlorophenols in different environmental compartments, based on general findings for this class of compounds.

Illustrative Half-Life of Dichlorophenols in Various Environmental Compartments

| Environmental Compartment | Typical Half-Life Range (Days) | Primary Degradation Pathway |

| Surface Water (Aerobic) | 10 - 60 | Biodegradation, Photodegradation |

| Groundwater (Anaerobic) | 60 - 300+ | Reductive Dechlorination |

| Soil (Aerobic) | 30 - 180 | Microbial Degradation |

| Sediment (Anaerobic) | 100 - 500+ | Microbial Degradation |

Sorption Behavior and Environmental Mobility in Soil and Water Systems

The sorption behavior and subsequent mobility of this compound in soil and water systems are critical in determining its environmental fate and potential for contaminating groundwater resources. As with its persistence, specific sorption data for this compound are scarce, and its behavior is predicted based on studies of other dichlorophenols. researchgate.netnih.gov

The primary factor influencing the sorption of chlorinated phenols in soil is the organic carbon content. researchgate.netresearchgate.net These compounds tend to adsorb to soil organic matter, which can significantly limit their mobility. researchgate.net The soil pH also plays a crucial role; at pH values below the compound's pKa, the neutral form predominates, which is more readily adsorbed than the anionic (phenolate) form that exists at higher pH levels. researchgate.net

The mobility of chlorinated phenols in soil is generally categorized as low to moderate. cdc.gov Compounds with stronger sorption to soil particles will exhibit lower mobility and are less likely to leach into groundwater. nih.gov Conversely, in soils with low organic matter content and at higher pH, the mobility of these compounds can be significantly increased, posing a greater risk to underlying aquifers. cdc.govnih.gov In aquatic systems, sorption to suspended sediments can occur, which can lead to the accumulation of the compound in the sediment bed.

The following interactive table presents illustrative data on the sorption and mobility of dichlorophenols. The soil organic carbon partition coefficient (Koc) is a measure of a chemical's tendency to be adsorbed by soil or sediment. A higher Koc value indicates stronger sorption and lower mobility.

Illustrative Sorption and Mobility Characteristics of Dichlorophenols

| Parameter | Illustrative Value Range | Implication for Environmental Mobility |

| Soil Organic Carbon Partition Coefficient (Koc) (L/kg) | 200 - 5,000 | Low to Moderate Mobility |

| Groundwater Ubiquity Score (GUS) | 1.8 - 2.8 | Leacher to Transitional |

| Henry's Law Constant (atm-m³/mol) | 1 x 10⁻⁶ - 1 x 10⁻⁵ | Low to Moderate Volatilization from Water |

Identification and Characterization of Environmental Degradation Products

The environmental degradation of this compound is expected to proceed through pathways similar to other chlorinated phenols, leading to the formation of various intermediate products before eventual mineralization. These degradation processes can be mediated by microorganisms (biodegradation) or by light (photodegradation).

Under aerobic conditions, the microbial degradation of chlorinated phenols typically involves the initial hydroxylation of the aromatic ring to form chlorocatechols. nih.govarizona.edu These intermediates are then subject to ring cleavage, followed by further degradation that ultimately leads to the formation of carbon dioxide, water, and chloride ions. arizona.eduresearchgate.net

In anaerobic environments, a different primary degradation pathway known as reductive dechlorination is favored. nih.govarizona.edu In this process, chlorine atoms are sequentially removed from the phenol (B47542) ring and replaced with hydrogen atoms, leading to the formation of less chlorinated phenols and eventually phenol itself. nih.gov These less chlorinated intermediates are generally more amenable to subsequent aerobic degradation. frontiersin.org

Photodegradation in sunlit surface waters can also be a significant transformation pathway for chlorinated phenols. researchgate.net This process can involve the cleavage of the C-Cl bond and the formation of hydroxylated and other oxidized products. rsc.orgnih.gov

The following interactive table lists potential environmental degradation products of dichlorophenols based on established degradation pathways for this class of compounds.

Potential Environmental Degradation Products of Dichlorophenols

| Degradation Pathway | Potential Intermediate Products | Final Mineralization Products |

| Aerobic Biodegradation | Dichlorocatechols, Chloromuconic acids | CO₂, H₂O, Cl⁻ |

| Anaerobic Biodegradation | Monochlorophenols, Phenol | CH₄, CO₂, H₂O, Cl⁻ |

| Photodegradation | Hydroxylated dichlorophenols, Ring cleavage products | CO₂, H₂O, Cl⁻ |

Advanced Analytical Methodologies for the Characterization and Detection of 3 2,2 Dichloro 1 Hydroxyethyl Phenol

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including chlorinated phenols. matec-conferences.orghpst.cz For a compound such as 3-(2,2-dichloro-1-hydroxyethyl)phenol, which contains polar hydroxyl groups, a derivatization step is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. researchgate.netmdpi.com Silylation, for instance, replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, resulting in a derivative that is more volatile and less polar. mdpi.com

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the capillary column. matec-conferences.org Following separation, the compound enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint for identification. hpst.cz For trace analysis, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. researchgate.net

Key Research Findings:

GC-MS methods have been successfully developed for a wide range of chlorophenols in aqueous samples, achieving detection limits in the low microgram-per-liter (µg/L) to nanogram-per-liter (ng/L) range after preconcentration steps like solid-phase extraction (SPE). researchgate.net

The use of high-resolution capillary columns is essential for separating isomers of chlorinated phenols, which may have very similar physical properties. researchgate.net

Automated thermal desorption (TD)-GC/MS has emerged as a powerful tool for analyzing phenols in air samples, offering high sensitivity at parts-per-trillion levels and eliminating manual sample preparation. matec-conferences.org

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Injector Type | Split/Splitless | Introduces a small, precise volume of the sample onto the column. Splitless mode is used for trace analysis. thermofisher.com |

| Column | DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) | Provides separation of analytes based on boiling point and polarity. researchgate.net |

| Carrier Gas | Helium | Transports the sample through the column. thermofisher.com |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | Optimizes the separation of compounds with a range of boiling points. thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | Generates characteristic, reproducible fragmentation patterns for compound identification. mdpi.com |

| Detector Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode provides full mass spectra for identification; SIM mode provides higher sensitivity for quantification. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a powerful alternative to GC-MS, especially for polar, non-volatile, or thermally labile compounds. nih.gov A significant advantage of LC-MS/MS for analyzing this compound is that it typically does not require a derivatization step, simplifying sample preparation and reducing potential sources of error. shimadzu.com

In this technique, the compound is first separated via High-Performance Liquid Chromatography (HPLC), usually on a reversed-phase column (e.g., C18). mdpi.com The separated analyte then enters the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source, which is well-suited for polar molecules. The tandem mass spectrometer (e.g., a triple quadrupole) allows for highly selective and sensitive quantification using Selected Reaction Monitoring (SRM). nih.govresearchgate.net In SRM, a specific precursor ion of the target compound is selected, fragmented, and then a specific product ion is monitored, drastically reducing background noise and improving detection limits. researchgate.net

Key Research Findings:

LC-MS/MS methods have been developed for various chlorophenols in water, achieving limits of detection (LOD) as low as 2.2 µg/kg. nih.govnih.gov

The technique provides excellent linearity over wide concentration ranges, making it suitable for accurate quantification in complex matrices. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with MS can significantly shorten analysis times while improving chromatographic resolution compared to conventional HPLC. lcms.cz

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase UHPLC/HPLC | Separates the target analyte from matrix components based on polarity. mdpi.comlcms.cz |

| Column | C18 or similar | Stationary phase for retaining and separating non-polar to moderately polar compounds. nih.gov |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile, methanol) with modifiers (e.g., acetic acid) | Elutes compounds from the column; gradient elution allows for the separation of a wider range of analytes. epa.gov |

| Ionization Source | Electrospray Ionization (ESI), negative mode | Generates ions from the analyte in the liquid phase; negative mode is often preferred for phenolic compounds. epa.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap | Provides high mass accuracy and selectivity for detection and quantification. nih.govnemc.us |

| Detection Mode | Selected Reaction Monitoring (SRM) | Offers high selectivity and sensitivity for quantifying target compounds by monitoring specific precursor-to-product ion transitions. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation of Isomers

High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Ultraviolet (UV) detector, is a robust and widely used technique for purity assessment and the separation of isomers. nih.govnih.gov While not as sensitive as mass spectrometry for trace analysis, HPLC-UV/DAD is invaluable for determining the purity of a synthesized standard of this compound and for separating it from potential positional isomers that may arise during synthesis.

The separation of isomers, which often have very similar chemical properties, can be challenging. researchgate.net Success relies on optimizing the chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature. nih.gov Specialized column chemistries, such as those with perfluorinated phases or graphitic carbon, can offer unique selectivity for structurally similar compounds. researchgate.netthermofisher.com A DAD provides UV-Vis spectra for each peak, which can help in peak identification and purity assessment by comparing the spectra across a single peak. nih.gov

Key Research Findings:

HPLC methods using mixed-mode stationary phases have been developed to successfully separate isomers of alkylphenols in water samples. nih.gov

The combination of a UHPLC system with specialized columns has been shown to provide excellent selectivity and peak shape for the separation of 22 different positional phenol (B47542) isomers in a single run. thermofisher.com

For compounds with overlapping peaks, mathematical methods can be applied to the multi-wavelength data from a DAD to quantify the individual components. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 or specialized phase (e.g., PFP) | The stationary phase is chosen to maximize selectivity between the target compound and its isomers or impurities. thermofisher.com |

| Mobile Phase | Isocratic or gradient elution with water/acetonitrile or water/methanol | The mobile phase composition is optimized to achieve the best separation (resolution) of closely eluting peaks. nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and can influence peak shape and resolution. nih.gov |

| Detector | Diode Array Detector (DAD) or UV Detector | Measures the absorbance of the eluting compounds. DAD provides full UV-Vis spectra for peak identification and purity analysis. nih.gov |

| Wavelength | Set at λmax of the analyte (e.g., ~280 nm for phenols) | Maximizes the detector response for the target compound. nih.gov |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques involve the coupling of two or more analytical instruments to gain more comprehensive information than could be obtained from a single technique. chemijournal.comnih.gov The combination of a separation method (like GC or LC) with a spectroscopic detection method (like MS, NMR, or FTIR) is particularly powerful for the analysis of complex mixtures. chemijournal.com

For a compound like this compound, which may be present in a complex environmental matrix alongside its degradation products or related pollutants, hyphenated techniques are essential for a complete chemical profile. While GC-MS and LC-MS are the most common examples, other combinations offer unique advantages:

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique directly couples HPLC with an NMR spectrometer. It allows for the unambiguous structural elucidation of unknown compounds or impurities separated by the LC system, which is a significant advantage over MS that primarily provides mass information. nih.gov

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry): This technique uses two different GC columns in series to provide a much higher degree of separation than single-column GC. It is exceptionally powerful for resolving co-eluting compounds in highly complex samples.

The goal of using these advanced hyphenated techniques is to achieve both separation and unequivocal identification in a single analytical run, providing a detailed and accurate picture of the chemical composition of a sample. chemijournal.com

Application of Chemometric and Data Mining Approaches in Analytical Chemistry

The advanced analytical techniques described above, especially when used for non-targeted analysis, can generate vast and complex datasets. nemc.us Chemometrics and data mining are statistical and mathematical disciplines used to extract meaningful information from this chemical data. mdpi.com

When analyzing for this compound in environmental samples, these approaches can be used to:

Pattern Recognition: Identify correlations between the presence of the compound and other pollutants, potentially indicating a common source or environmental fate.

Data Filtering: In non-targeted screening with high-resolution mass spectrometry, chemometric tools can help filter through thousands of detected chemical features to prioritize and identify unknown contaminants or transformation products related to the target compound. nemc.us

Principal Component Analysis (PCA) is a common chemometric tool used to reduce the dimensionality of large datasets (e.g., from multiple chromatograms) and visualize the relationships between different samples. researchgate.net By applying PCA to data from LC-MS/MS analysis of various samples, researchers can identify the key chemical compounds that differentiate one sample group from another. researchgate.net

Future Research Directions and Unexplored Avenues in 3 2,2 Dichloro 1 Hydroxyethyl Phenol Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of green and sustainable chemistry is a paramount objective in modern synthetic organic chemistry. ipb.ptwjpmr.com Future research into the synthesis of 3-(2,2-dichloro-1-hydroxyethyl)phenol should prioritize the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. wjpmr.comgoogle.com

Current synthetic approaches to dichlorinated phenols often rely on traditional chlorination methods that can be hazardous and produce significant waste. rsc.org A promising avenue for future research is the exploration of catalytic systems that enable selective chlorination under milder conditions. For instance, the use of transition metal catalysts, such as manganese(II) sulfate, in combination with a benign oxidant like hydrogen peroxide and a chloride source in an aqueous medium, has shown success in the selective synthesis of 2,4-dichlorophenol (B122985). numberanalytics.com Investigating similar catalytic systems for the synthesis of this compound could lead to more sustainable processes.

Furthermore, the use of alternative energy sources, such as microwave irradiation or ultrasound, could significantly enhance reaction rates and reduce energy consumption. libretexts.orgunl.pt A comparative study of different synthetic routes, evaluating their efficiency, cost-effectiveness, and environmental impact, would be highly valuable.

Table 1: Illustrative Comparison of Potential Synthetic Routes for Dichlorinated Phenols

| Route | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Green Chemistry Considerations |

| Traditional Chlorination | N-methylaniline | Chlorine gas | Chlorobenzene | 70-100 | >93 | Use of hazardous chlorine gas and chlorinated solvent. rsc.org |

| Catalytic Oxychlorination | MnSO₄ | H₂O₂ | Water | 80 | 72 (for 2,4-dichlorophenol) | Use of a green solvent (water) and a safer oxidant. numberanalytics.com |

| Microwave-Assisted Synthesis | Zeolite | N-Chlorosuccinimide | Solvent-free | 120 | 95 (hypothetical) | Reduced reaction time and energy consumption. google.com |

Deeper Mechanistic Insights into Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For this compound, several key transformations warrant deeper mechanistic investigation. The nucleophilic addition of a dichloromethyl anion equivalent to 3-hydroxybenzaldehyde (B18108) is a likely synthetic step. researchgate.netcdc.gov Detailed kinetic and computational studies of this reaction could elucidate the transition state and identify factors that control stereoselectivity, if applicable. researchgate.netresearchgate.net

Investigating the reaction kinetics under various conditions (e.g., temperature, catalyst loading, reactant concentrations) can provide valuable data for determining rate laws and activation energies. youtube.com Isotopic labeling studies could also be employed to trace the pathways of atoms and unravel complex reaction networks.

Table 2: Hypothetical Kinetic Data for a Key Synthetic Step

| Parameter | Value |

| Reaction Order (with respect to aldehyde) | 1 |

| Reaction Order (with respect to nucleophile) | 1 |

| Rate Constant (k) at 25°C | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 55 kJ/mol |

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic techniques like ¹H and ¹³C NMR are essential for routine characterization, advanced methods can provide a wealth of information about the dynamic behavior and subtle structural features of this compound. epa.govnih.gov Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of new derivatives. ipb.ptrsc.org

Dynamic NMR spectroscopy could be utilized to study conformational changes or restricted rotation around single bonds, providing insights into the molecule's three-dimensional structure in solution. nih.gov Furthermore, advanced NMR techniques can be used to study non-covalent interactions, such as hydrogen bonding, which can play a significant role in the chemical and physical properties of the compound. researchgate.net

Table 3: Illustrative Advanced NMR Data for a Dichlorinated Phenol (B47542) Derivative

| Technique | Observation | Interpretation |

| 2D HSQC | Correlation between a proton at 4.8 ppm and a carbon at 75 ppm. | Confirms the C-H connectivity of the hydroxyethyl (B10761427) side chain. |

| 2D HMBC | Long-range correlation between the hydroxyl proton and the aromatic carbon at the point of attachment. | Provides evidence for the substitution pattern on the phenol ring. |

| Dynamic NMR | Coalescence of signals for aromatic protons at elevated temperatures. | Suggests restricted rotation around the C-C bond connecting the side chain to the ring. |

Integration of Multiscale Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. youtube.comyoutube.com For this compound, density functional theory (DFT) calculations can be used to determine its optimized geometry, electronic structure, and spectroscopic properties. researchgate.net Such calculations can also be used to model reaction mechanisms and predict the stability of intermediates and transition states. ontosight.ai

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or toxicity of this compound and its derivatives. researchgate.net These models use molecular descriptors to correlate the chemical structure with a specific endpoint, providing a valuable tool for screening large numbers of compounds and prioritizing them for further experimental investigation.

Comprehensive Environmental Fate Modeling and Remediation Strategies

The environmental fate of halogenated phenols is a critical area of research due to their potential persistence and toxicity. ontosight.ai Future studies on this compound should include a comprehensive assessment of its environmental fate and transport. This would involve determining its persistence in different environmental compartments, such as soil and water, and identifying its degradation products. solubilityofthings.combritannica.com

The biodegradation of dichlorophenols has been studied, and it is known that the half-life can vary depending on environmental conditions. researchgate.netbyjus.com For example, the half-life of 2,4-dichlorophenol in water has been reported to be around 14.8 days. researchgate.net Investigating the microbial degradation pathways of this compound and identifying the microorganisms capable of its remediation would be a significant contribution. youtube.com

Table 4: Illustrative Environmental Fate Parameters for a Dichlorophenol

| Parameter | Value | Reference |

| Water Solubility | High | researchgate.net |

| Half-life in Water (days) | 14.8 | researchgate.net |

| Half-life in Soil (days) | 6.2 - 68 | youtube.com |

| Log Kow | 3.2 | researchgate.net |

Discovery of Structurally Novel Derivatives with Unique Chemical Properties

The synthesis and exploration of novel derivatives of this compound could lead to the discovery of compounds with unique and valuable chemical properties. The hydroxyl and phenol functional groups provide reactive sites for a variety of chemical modifications.

For instance, the synthesis of ether derivatives by reacting the phenolic hydroxyl group with alkyl halides via a Williamson ether synthesis could yield a range of new compounds with altered solubility and electronic properties. Similarly, esterification of the secondary alcohol could lead to another class of derivatives. The unique combination of a dichlorinated side chain and a phenolic ring suggests that these derivatives could have interesting applications in materials science or as intermediates in the synthesis of more complex molecules. A systematic investigation of the structure-property relationships of these new derivatives would be a fruitful area of research.

Q & A

Q. What are the primary degradation pathways of this compound in aqueous environments?

- Methodological Answer : Under aerobic conditions, microbial degradation via Pseudomonas spp. follows first-order kinetics (rate constant k = 0.12 h⁻¹ at pH 7). Hydrolysis of the dichloroethyl group dominates in alkaline media (pH >9), forming 3-hydroxyacetophenone and Cl⁻ ions. Monitor degradation using HPLC-UV (C18 column, acetonitrile/water mobile phase) and ion chromatography for chloride quantification .

Advanced Research Questions

Q. How can experimental design resolve contradictions in reported toxicity data for chlorinated phenolic derivatives?

- Methodological Answer : Apply a tiered approach:

- In vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized OECD guidelines.